Potassium glycinate

Description

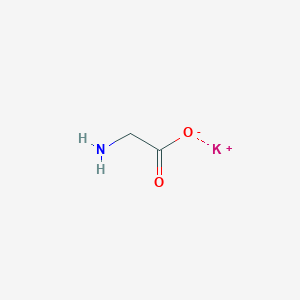

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15743-44-9 |

|---|---|

Molecular Formula |

C2H5KNO2 |

Molecular Weight |

114.17 g/mol |

IUPAC Name |

potassium;2-aminoacetate |

InChI |

InChI=1S/C2H5NO2.K/c3-1-2(4)5;/h1,3H2,(H,4,5); |

InChI Key |

DXDTUQXKMVJYAM-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])N.[K+] |

Isomeric SMILES |

C(C(=O)[O-])N.[K+] |

Canonical SMILES |

C(C(=O)O)N.[K] |

Other CAS No. |

15743-44-9 |

Related CAS |

56-40-6 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Pathways

Aqueous-Phase Synthesis of Potassium Glycinate (B8599266)

The most direct and common method for preparing potassium glycinate is through an aqueous-phase acid-base neutralization reaction. This process involves reacting glycine (B1666218) with a suitable potassium base. The resulting salt is highly soluble in water, and its formation is a straightforward application of acid-base chemistry.

The synthesis of this compound is typically achieved by neutralizing glycine with a stoichiometric equivalent of potassium hydroxide (B78521) (KOH). frontiersin.org The reaction is a classic acid-base neutralization where the carboxylic acid group of glycine reacts with the hydroxide ion.

Glycine (H₂NCH₂COOH) + Potassium Hydroxide (KOH) → this compound (H₂NCH₂COOK) + Water (H₂O)

An equimolar amount of potassium hydroxide is used to ensure complete conversion of glycine to its potassium salt. frontiersin.org Alternatively, potassium carbonate can be used, in which case the stoichiometry requires a 2:1 molar ratio of glycine to potassium carbonate, producing this compound, water, and carbon dioxide. google.com

Optimization of this reaction focuses on maximizing yield and purity. Key parameters include temperature, concentration of reactants, and pH control. The reaction is typically conducted in an aqueous solution at controlled temperatures, for instance between 20-25°C, to manage the exothermic nature of the neutralization. google.com Maintaining the final pH in a specific range (e.g., 6.5-6.8) can be crucial for subsequent crystallization steps. google.com The concentration of the resulting this compound solution is also a key factor; studies have characterized solutions with concentrations ranging from 0.1 to 3 M. rug.nl

Below is an interactive data table summarizing typical reaction parameters for the aqueous-phase synthesis of this compound.

Following the aqueous synthesis, the isolation of pure, crystalline this compound is essential. The high solubility of this compound in water means that simple evaporative crystallization can be energy-intensive. A common and effective method to induce crystallization is through the addition of an organic anti-solvent to the concentrated aqueous solution. google.com

This process involves adding a water-miscible organic solvent, such as isopropanol, n-butanol, or methyl isobutyl ketone, to the aqueous filtrate. google.com The addition of the organic solvent reduces the dielectric constant of the solvent mixture, thereby decreasing the solubility of the ionic this compound and causing it to precipitate out of the solution.

The crystallization process is further controlled by temperature. Cooling the solution to temperatures between 0-20°C enhances the yield of the crystalline product. google.com After allowing sufficient time for crystallization to complete (e.g., 8-12 hours), the solid product is separated from the mother liquor via filtration or centrifugation. google.comgoogle.com The resulting filter cake is then dried under vacuum at a controlled temperature (e.g., 45-60°C) to remove residual solvents and water, yielding the final crystalline this compound product. google.com The solid-state structure is characterized by strong ionic interactions between the potassium cations (K⁺) and the glycinate anions (H₂N-CH₂-COO⁻).

Functional Derivatization of Glycinate Moieties

This compound serves as a key intermediate for the synthesis of more complex molecules, particularly surfactants and specialized ligands. The nucleophilic amino group and the carboxylate functionality are the primary sites for these derivatization reactions.

This compound is a crucial raw material for producing potassium fatty acylglycinates, a class of mild, biodegradable surfactants. google.comchalmers.se A prominent synthetic route is the reaction of this compound with fatty acid methyl esters derived from natural oils. google.com This reaction is effectively a transesterification or, more accurately, an aminolysis, where the amino group of glycinate attacks the carbonyl carbon of the fatty acid ester, displacing methanol (B129727).

The reaction is typically carried out at elevated temperatures, often between 150°C and 160°C, for several hours. google.com To facilitate the reaction between the water-soluble this compound and the oil-soluble fatty acid methyl ester, a phase-transfer catalyst such as PEG2000 (Polyethylene glycol with an average molecular weight of 2000) is often employed. google.com The methanol produced as a byproduct is removed, often under reduced pressure, to drive the reaction to completion. google.com This method allows for the synthesis of a variety of potassium N-acyl glycinates, with the fatty acyl chain length (e.g., lauroyl, cocoyl, oleoyl) determined by the source of the fatty acid methyl ester. google.comchalmers.se

The table below provides examples of synthesizing potassium fatty acylglycinate surfactants using this methodology.

The glycinate anion itself is an effective bidentate ligand, capable of coordinating with metal ions through its nitrogen atom and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. pearson.comiaea.org This fundamental chelating ability can be enhanced or modified by synthesizing substituted glycinate derivatives.

The synthesis of these substituted ligands often involves modifying the glycine backbone before the final salt formation. For instance, N-substituted glycine derivatives can be prepared through various organic synthesis routes. One classic approach adaptable for this purpose is the Gabriel synthesis, where potassium phthalimide (B116566) is reacted with a haloacetate ester, followed by hydrolysis to yield the amino acid. quora.com By using substituted haloacetates or modifying the phthalimide reagent, various N-substituted or α-substituted glycinates can be prepared.

These derivatized glycinate ligands can offer enhanced stability, selectivity, or altered coordination geometry when complexed with metal ions. For example, attaching additional donor groups to the glycine skeleton can increase the denticity of the ligand, leading to the formation of more stable multidentate complexes with metal ions like Co(III), which is known to form octahedral complexes with three glycinate ligands. pearson.com The study of how different metal cations interact with the glycinate ligand provides insight into the nature of the coordination, which can involve chelation between the nitrogen and carbonyl oxygen or attachment to the carboxylate group. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Kinetics and Mechanisms of Carbon Dioxide Absorption by Aqueous Potassium Glycinate (B8599266) Solutions

The use of aqueous potassium glycinate as a solvent for carbon dioxide (CO2) capture has prompted extensive research into its reaction kinetics and underlying mechanisms. Understanding these factors is crucial for the design and optimization of absorption processes.

The reaction kinetics of CO2 in aqueous solutions of this compound have been determined using various experimental techniques, such as the stirred-cell reactor method. rug.nlresearchgate.netsemanticscholar.org Studies have shown that the reaction order with respect to the amino acid salt is not constant. At low salt concentrations, the reaction is first-order, but the order shifts to approximately 1.5 at higher concentrations (up to 3,000 mol·m⁻³). researchgate.netsemanticscholar.org

The rate of absorption has been found to be dependent on both temperature and solution concentration. rug.nl For instance, research conducted at temperatures of 293, 298, and 303 K yielded the following expression for the rate of absorption under the studied conditions:

rCO2 = 2.42 x 1016 exp(-8544/T) exp(0.44 CS) CS CCO2 rug.nl

Where:

rCO2 is the rate of CO2 absorption

T is the temperature in Kelvin

CS is the solution concentration

CCO2 is the concentration of CO2

Further kinetic data has been determined for various potassium salts of amino acids, with this compound showing high second-order reaction rate constants (k₂), indicating its high reactivity with CO2. researchgate.net

Interactive Table: Reaction Rate Data for CO2 Absorption by this compound

| Parameter | Value/Observation | Temperature (K) | Concentration (M) | Source |

| Reaction Order | Changes from 1 to ~1.5 | 295 | Increases up to 3 | researchgate.net, semanticscholar.org |

| Rate Constant (k₂) | 19,600 m³/kmol·s | Not specified | Not specified | researchgate.net |

| Activation Energy (from expression) | 71.04 kJ/mol (calculated from 8544*R) | 293-303 | 0.1 - 3 | rug.nl |

The reaction between CO2 and primary or secondary amines, including amino acid salts like this compound, is generally understood to proceed via two primary mechanisms: the zwitterion mechanism and the termolecular mechanism. researchgate.netsemanticscholar.org

The zwitterion mechanism , originally proposed for alkanolamines, is a two-step process. researchgate.netresearchgate.net

First, the amino acid anion reacts with a CO2 molecule to form a zwitterion intermediate (a molecule with both a positive and a negative charge). nih.govnih.gov

This zwitterion is then deprotonated by a base present in the solution (such as another amino acid anion, water, or hydroxide (B78521) ion) to form a stable carbamate (B1207046) and a protonated base. nih.govnih.gov

Reaction Scheme (Zwitterion Mechanism):

R-NH₂ + CO₂ ⇌ R-NH₂⁺-COO⁻ (Zwitterion formation)

R-NH₂⁺-COO⁻ + B ⇌ R-NH-COO⁻ + BH⁺ (Deprotonation by base B)

The termolecular mechanism proposes a single-step reaction where a molecule of the amine, a molecule of CO2, and a base molecule collide simultaneously to form the products directly. researchgate.net

For this compound, studies suggest that the zwitterion mechanism provides a good explanation for the observed reaction kinetics. researchgate.netresearchgate.net The forward second-order reaction rate constant (k₂) for the reaction of CO2 with this compound is significantly higher than for alkanolamines of similar basicity. researchgate.netsemanticscholar.org This suggests that the Brønsted plot, which relates basicity to reactivity, may differ for amino acid salts compared to alkanolamines. researchgate.netsemanticscholar.org Furthermore, it has been noted that water plays a more significant role in the deprotonation of the zwitterion intermediate than is typically observed with secondary alkanolamines. researchgate.netsemanticscholar.org

The kinetics of CO2 absorption by this compound are influenced by several key factors, including solution concentration, CO2 loading, and temperature.

Solution Concentration: As indicated by the rate expression, the concentration of this compound (CS) directly and positively impacts the absorption rate. rug.nl However, at very high concentrations, the partial reaction order changes, suggesting a more complex relationship. researchgate.netsemanticscholar.org

CO2 Loading: The amount of CO2 already absorbed by the solution, known as CO2 loading, significantly affects the absorption rate. As CO2 loading increases, the concentration of free glycinate decreases, which in turn leads to a lower reaction rate. frontiersin.org This is a critical consideration in industrial settings where partially loaded absorbents are common. frontiersin.org

Ionic Strength: The presence of ions in the solution affects the activity of the reactants. For amino acids, increasing ionic strength has been shown to have a positive effect on the reaction with CO2. researchgate.net

Solid-Liquid Equilibrium and Precipitation Phenomena in this compound Systems

For carbon capture processes to operate efficiently and reliably, it is essential to understand the solid-liquid equilibrium (SLE) of the solvent system. This knowledge helps to define the operational limits and prevent undesirable precipitation of components, which can lead to blockages and other operational problems. acs.org

Studies on the solid-liquid equilibria in systems containing glycine (B1666218), potassium hydroxide (KOH), and water have been conducted to determine the solubility of this compound. acs.orgdtu.dk By using methods like freezing point depression, researchers have identified eutectic points in these systems. acs.org

The influence of CO2 on solubility is a critical factor. Research has shown that the solubility of this compound is lower in solutions with higher CO2 loading. acs.org For example, a solution with a loading of 0.5 moles of CO2 per mole of this compound exhibited lower solubility than a solution with a loading of 0.1 mol CO2/mol PG. acs.orgdtu.dk This understanding is vital for managing solvent mixing and handling during the operation of a carbon capture plant to avoid precipitation. acs.org In related systems, crystallization has been harnessed as a method to regenerate the amino acid after CO2 capture, demonstrating the importance of controlling solid phase formation. osti.govosti.gov

Interactive Table: Factors Influencing this compound Precipitation

| Factor | Impact on Solubility | Observation | Source |

| CO₂ Loading | Decreases | Solubility is lower at 0.5 mol CO₂/mol PG vs. 0.1 mol CO₂/mol PG. | acs.org, dtu.dk |

| Temperature | Increases | Standard solubility behavior; data used to define operational limits. | acs.org, dtu.dk |

| System Composition | Varies | Eutectic points were identified in Glycine-KOH-H₂O and Glycine-KHCO₃-H₂O systems. | acs.org |

In a CO2-loaded aqueous this compound system, a complex equilibrium exists between several chemical species. When CO2 is absorbed, the anionic glycinate reacts to form a glycine-carbamate. nih.gov As the CO2 loading increases, the hydrolysis of this carbamate becomes significant, leading to an equilibrium that includes glycine-carbamate, bicarbonate (HCO₃⁻), and regenerated glycinate. nih.gov

General Reactivity and Interaction with Co-existing Ions

The reactivity of this compound in solution is largely defined by the individual behaviors of the potassium cation (K⁺) and the glycinate anion (H₂NCH₂COO⁻). The glycinate ion, being the conjugate base of the amino acid glycine, is a particularly effective chelating agent for metal ions.

The α-amino and α-carboxyl groups of the glycinate anion are primary sites for binding with metal ions. scirp.org This allows glycinate to form stable chelate rings with various metal cations present in the solution. Theoretical and experimental studies have investigated the interaction of glycine with a wide range of metal ions, including alkali metals, alkaline earth metals, and transition metals. nih.govmdpi.com

Divalent cations such as copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) show a strong preference for coordination with glycine. nih.govresearchgate.net The interaction typically involves the formation of bifurcated bonds with the two oxygen atoms of the carboxylate group (OO coordination) or chelation involving both the nitrogen of the amino group and one oxygen of the carboxylate group (NO coordination). nih.gov The stability of these complexes depends on the nature of the metal ion. For instance, borderline metal ions exhibit a tendency to interact with both the amino and carboxyl groups. scirp.org

The interaction with the potassium cation (K⁺) is distinct from that with divalent cations. Due to the larger ionic radius and lower charge density of K⁺, its interaction with the glycinate anion is less directed and weaker than the chelation observed with transition metals. nih.govresearchgate.net In aqueous solutions, the potassium ion is surrounded by a solvation shell of water molecules. The presence of the glycinate anion can influence this hydration sphere. Computational studies have shown that for the K⁺-glycine complex, the solvation shell of water molecules around the potassium ion has a different structure with a reduced number of hydrogen-bonded contacts compared to smaller, more polarizing cations. nih.govresearchgate.net

The presence of other co-existing ions can lead to competitive binding. If a solution of this compound also contains other metal cations, particularly divalent or trivalent ones, these are likely to form more stable complexes with the glycinate anion, potentially displacing the weaker electrostatic interaction with the potassium ion. The relative stability of these complexes generally follows the Irving-Williams series for divalent metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

The table below summarizes the preferential coordination modes and characteristics of glycine's interaction with various metal cations.

| Metal Ion | Charge | Preferred Coordination with Glycine | Characteristics of Interaction |

| K⁺ | +1 | Primarily electrostatic interaction with the carboxylate group. | The large size of K⁺ leads to a distinct solvation shell structure with fewer hydrogen-bonded water contacts. nih.govresearchgate.net |

| Mg²⁺ | +2 | OO bifurcated bonds (zwitterionic glycine); NO coordination (non-zwitterionic glycine in hydrated complexes). | Divalent cation prefers coordination with the zwitterionic form in the absence of extensive hydration. nih.gov |

| Ca²⁺ | +2 | OO bifurcated bonds (zwitterionic glycine); NO coordination (non-zwitterionic glycine in hydrated complexes). | Similar to Mg²⁺, prefers coordination with the zwitterionic form. nih.gov |

| Cu²⁺ | +2 | Chelation via amino and carboxyl groups (NO coordination). | Forms a stable chelate complex. scirp.org |

| Ni²⁺ | +2 | OO bifurcated bonds (zwitterionic glycine); NO coordination (non-zwitterionic glycine in hydrated complexes). | Strong interaction, prefers zwitterionic form. nih.govmdpi.com |

| Zn²⁺ | +2 | OO bifurcated bonds (zwitterionic glycine); NO coordination (non-zwitterionic glycine in hydrated complexes). | Strong interaction with the glycinate anion. nih.gov |

Coordination Chemistry and Ligand Properties of Glycinate

Complexation Modes and Binding Affinities of the Glycinate (B8599266) Anion

The glycinate anion (H₂NCH₂COO⁻) typically functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group to form a stable five-membered ring. pearson.comwikipedia.orgjocpr.comscispace.com This chelation is a key feature of its coordination chemistry. nih.gov However, it can also exhibit other coordination modes. For instance, in some polymeric complexes, it can act as a terdentate ligand by bonding through the carbonyl oxygen to an adjacent metal ion in addition to the primary chelation. at.ua

In the gas phase, studies have shown that the zwitterionic form of glycine (B1666218) is present in the most stable complexes with various transition metal ions, often leading to an η²O,O coordination type where both carboxylate oxygens bind to the metal. nih.govacs.org The interaction between metal cations and glycine can be categorized into two main types: "charge-solvated" (CS), where the metal binds to the neutral form of glycine, and "salt-bridge" (SB), where the metal interacts with the zwitterionic form. nih.govresearchgate.net The preferred structure depends significantly on the properties of the metal ion. researchgate.net

The binding affinity of the glycinate anion for different metal cations varies. For first-row transition metal ions, the binding energy values have been found to decrease in the order: Cu²⁺ > Ni²⁺ > Zn²⁺ ≈ Co²⁺ > Fe²⁺ > Mn²⁺. nih.gov Theoretical studies on the interaction of 20 common amino acids with various metal cations in an aqueous solution showed the affinity order to be approximately Ni²⁺ > Fe³⁺ > Cu²⁺ > Hg²⁺ > Zn²⁺ > Cd²⁺ > Mn²⁺. mdpi.com This affinity is influenced by factors such as the radius of the metal cation and the extent of charge transfer in the complex. mdpi.com The stability of these complexes is often pH-dependent, as the metal ion competes with protons for the binding sites on the ligand. ijnc.irijnc.ir

| Metal Ion | Relative Binding Energy |

|---|---|

| Cu²⁺ | Highest |

| Ni²⁺ | ↓ |

| Zn²⁺ | ↓ |

| Co²⁺ | ↓ |

| Fe²⁺ | ↓ |

| Mn²⁺ | Lowest |

Interaction with Alkali Metal Cations: Focus on Potassium Ions

The interaction of glycinate with alkali metal cations, such as potassium, is characterized by the formation of charge-solvated complexes. nih.gov In the crystalline structure of potassium glycinate, the primary interaction is the ionic bond between the potassium cation (K⁺) and the glycinate anion. The potassium ion is typically coordinated by multiple oxygen atoms from the carboxylate groups of adjacent glycinate anions, which establishes a stable three-dimensional crystal lattice.

Quantum chemical calculations have investigated the complexation of glycine with alkali metal monocations from Li⁺ to Cs⁺. These studies indicate that alkali cations lead to charge-solvated structures being the most stable, with a switch in the preferred binding site from the nitrogen and carbonyl oxygen (CS1) for smaller cations to the two carboxylate oxygens (CS2) for larger cations like potassium. researchgate.net

The strength of the interaction between potassium ions and glycine has been quantified through experimental and theoretical determinations of bond dissociation energies (BDEs). Using guided ion beam tandem mass spectrometry, the 0 K bond energy for the K⁺-glycine complex has been determined. rsc.org These studies provide a detailed understanding of the forces driving the interaction.

| Ligand | Experimental BDE (kJ/mol) | Theoretical BDE (kJ/mol) |

|---|---|---|

| Glycine | 118.8 ± 6.3 | 117.6 - 124.3 |

| Ethanol Amine | 123.4 ± 6.7 | 121.3 - 127.2 |

| Propionic Acid | 101.3 ± 4.6 | 99.6 - 103.8 |

Data sourced from experimental threshold collision-induced dissociation studies and ab initio calculations. rsc.org

The coordination sphere of the potassium cation in these complexes is dominated by interactions with oxygen atoms. In the solid state, the K⁺ ion is surrounded by oxygen atoms from the carboxylate groups of neighboring glycinate anions. The precise number of coordinating atoms and the geometry of the coordination sphere can vary, but typically involve multiple glycinate ligands contributing to the stabilization of the central potassium ion. researchgate.net

Formation and Characterization of Transition Metal Glycinate Complexes

Transition metal glycinate complexes are readily formed, often by mixing simple metal salts with solutions of glycine at neutral or elevated pH. wikipedia.org The resulting complexes can have different stoichiometries, such as 1:1, 1:2, or 1:3 metal-to-ligand ratios. jocpr.comwikipedia.org The synthesis can be achieved through various methods, including the reaction of metal chlorides or sulfates with the sodium or potassium salt of glycine. jocpr.comat.ua

These complexes are typically characterized by a range of analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the glycinate ligand through shifts in the vibrational frequencies of the amino (N-H) and carboxylate (C=O) groups. jocpr.comscispace.com Electronic absorption spectroscopy (UV-Vis) provides information about the d-orbital splitting and the geometry of the complex. scispace.comijnc.ir Other methods like thermogravimetric analysis (TGA), magnetic susceptibility measurements, and X-ray diffraction are also employed to fully characterize the structure and properties of these compounds. at.uaresearchgate.net

The geometry of the resulting complexes depends on the metal ion and the stoichiometry. For instance, with hydrated first-row transition metal ions, octahedral arrangements are common for Ni²⁺, Co²⁺, and Fe²⁺, while other geometries like trigonal bipyramidal (Mn²⁺, Zn²⁺) or square pyramidal (Cu²⁺) can also be observed. nih.govacs.org

The coordination of glycinate ligands to a central metal ion can lead to various forms of isomerism. For square planar complexes with a 2:1 stoichiometry, such as bis(glycinato)copper(II), both cis and trans geometric isomers can exist. wikipedia.orgwikipedia.orgacs.org

For octahedral complexes with a 3:1 stoichiometry, such as tris(glycinato)cobalt(III), two geometric isomers are possible: facial (fac) and meridional (mer). pearson.comwikipedia.org In the fac isomer, the three nitrogen atoms (or three oxygen atoms) occupy one face of the octahedron. In the mer isomer, they occupy a plane that bisects the molecule. Both the fac and mer isomers of Co(gly)₃ are chiral, meaning they are non-superimposable on their mirror images, and thus can exist as a pair of enantiomers. pearson.com This leads to a total of four possible stereoisomers for Co(gly)₃. pearson.com

The glycinate ligand creates a moderately strong ligand field, causing the splitting of the d-orbitals of the central transition metal ion. The magnitude of this splitting affects the electronic structure, stability, and color of the complex. ijnc.irijnc.ir

Electronic structure investigations, often using UV-Vis spectroscopy, reveal the electronic transitions between the split d-orbitals. ijnc.ir For example, in Ni(II)-glycinate complexes, as more glycinate ligands are added (from NiL to NiL₂ to NiL₃), the stability of the complex increases. ijnc.irijnc.ir This increased stability is accompanied by a stronger ligand field, which requires higher energy (shorter wavelength) light to promote d-d electronic transitions. ijnc.ir The nature of the metal-ligand bond, which has been examined using techniques like Natural Bond Order (NBO) analysis, is found to be essentially covalent. at.uanih.gov The electronic spectra of these complexes are governed not just by d-orbital splitting but also by various electronic interactions, which are described by term symbols. dalalinstitute.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the species distribution in aqueous potassium glycinate (B8599266) solutions, particularly during chemical transformations such as carbon dioxide (CO₂) absorption. Both ¹³C and ¹H NMR provide detailed insights into the molecular environment and reaction kinetics.

Quantitative ¹³C NMR spectroscopy is instrumental in identifying and quantifying the various carbon-containing species that form when CO₂ reacts with aqueous potassium glycinate. hep.com.cnhep.com.cn This technique allows for the precise speciation of the solution, which is crucial for understanding reaction mechanisms and efficiency, for instance, in CO₂ capture processes. osti.govosti.gov

In studies involving CO₂ absorption, distinct peaks in the ¹³C NMR spectrum correspond to the carbon atoms in glycinate, carbamate (B1207046), bicarbonate, and carbonate. osti.gov Research has shown that in a mixed solvent of potassium carbonate and glycine (B1666218), the deprotonated amino acid can react with bicarbonate to form a carbamate even before CO₂ is introduced. osti.govosti.gov Upon CO₂ absorption, the glycinate reacts directly with CO₂ to form the carbamate, which can subsequently hydrolyze into bicarbonate. osti.govosti.gov

The chemical shifts are unique to each species, allowing for unambiguous identification. For example, the methylene (B1212753) and carbonyl carbons of glycine appear at specific chemical shifts, which are differentiated from the peaks corresponding to the carbamate, bicarbonate, and carbonate ions that form during the reaction. hep.com.cnosti.gov

For quantitative analysis, experimental parameters must be carefully optimized to ensure the integrated peak area is directly proportional to the molar concentration of the nucleus. blogspot.com This involves using a sufficient relaxation delay (D1), often five to ten times the longest spin-lattice relaxation time (T₁), and employing inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE). hep.com.cnblogspot.com Studies have utilized relaxation delays of 20 seconds to ensure accurate quantification of species in CO₂-loaded this compound solutions. hep.com.cnhep.com.cn The species distribution is then calculated from the peak areas obtained in the quantitative spectra. hep.com.cnhep.com.cn

| Species | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| Glycinate (Gly) | Methylene (-CH₂) | 43 |

| Carbonyl (-COO⁻) | 173 | |

| Glycinate Carbamate (Gly-COO⁻) | Methylene (-CH₂-) | 46 |

| Carbonyl (-COO⁻) | 165 | |

| Bicarbonate (HCO₃⁻) | - | 161 |

| Carbonate (CO₃²⁻) | - | 168 |

¹H NMR spectroscopy serves as a complementary technique to confirm the structure of the glycinate anion and to monitor the formation of its derivatives, such as carbamates. osti.govchemrxiv.org The simple structure of glycine results in a straightforward ¹H NMR spectrum, typically dominated by a singlet corresponding to the two methylene (-CH₂) protons. hmdb.ca

In reaction monitoring, such as during CO₂ absorption, ¹H NMR can be used to track the concentration of carbamate formed. osti.govchemrxiv.org The chemical environment of the methylene protons changes upon the formation of a carbamate from the amine group, leading to a shift in their resonance frequency or the appearance of new signals. By integrating these signals, often relative to an internal standard, the concentration of carbamate and remaining free glycinate can be determined over time. osti.govchemrxiv.org This provides valuable kinetic data and insight into the reaction equilibrium. osti.gov Studies have successfully used ¹H NMR to measure the equilibrium CO₂ loading capacities in this compound solutions, confirming that the final mixtures contain unreacted glycinate, carbamate ions, and bicarbonate. osti.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including both FTIR and Raman techniques, provides detailed information about the functional groups present in a sample, making it highly effective for identifying reaction products and monitoring chemical changes in real time.

FTIR and Raman spectroscopy are powerful methods for identifying the key functional groups within this compound—namely the amine (N-H), carboxylate (-COO⁻), and methylene (-CH₂) groups—and for detecting the formation of new species like carbamates. The formation of a carbamate from the reaction of the amine group of glycinate with CO₂ results in the appearance of new characteristic vibrational bands. acs.orgresearchgate.net

For instance, the formation of a carbamate introduces a new C-N stretching vibration and characteristic asymmetric and symmetric stretching modes of the newly formed carboxylate group of the carbamate. researchgate.net Studies on analogous systems, such as ammonium (B1175870) carbamate, have identified key Raman shifts for the CN stretch and antisymmetric CO₂ stretch of the carbamate ion. researchgate.net Similarly, FTIR studies on related amino acid salts have confirmed salt formation by observing characteristic shifts in the O-H and N-H stretching regions. researchgate.net These techniques are sensitive enough to distinguish between free glycinate, its carbamate derivative, and dissolved CO₂ or bicarbonate, making them essential for mechanistic studies. acs.orgunito.it

| Functional Group/Species | Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |

|---|---|---|---|

| Glycinate | -CH₂ Stretch | IR | ~3052 |

| Carbamate Ion | Antisymmetric CO₂ Stretch | Raman | ~1577 |

| Carbamate Ion | CN Stretch | Raman | ~1150 |

| Isolated CO₂ | Asymmetric Stretch (ν₃) | IR | ~2342 |

The ability to monitor reactions as they occur is a significant advantage of vibrational spectroscopy. In-situ FTIR, often using an attenuated total reflection (ATR) probe inserted directly into a reaction vessel, allows for the real-time tracking of reactant consumption and product formation. mt.commdpi.com This approach provides a "molecular video" of the chemical process, capturing transient intermediates and providing detailed kinetic data. mdpi.comyoutube.com

By monitoring the intensity of specific infrared bands over time, concentration profiles for this compound, dissolved CO₂, and the resulting carbamate and bicarbonate species can be generated. youtube.com This methodology has been successfully applied to study the coupling reaction of CO₂ with other organic molecules, where three-dimensional plots of spectra collected over time clearly show the decrease in reactant peaks and the simultaneous increase in product peaks. youtube.com Such operando studies are crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process control in industrial applications involving this compound. unito.itmdpi.com

X-ray Crystallography for Solid-State Structure Determination

While extensive crystallographic data exists for glycine itself and its complexes with various transition metals like copper and zinc, detailed structural reports specifically for simple this compound (C₂H₄KNO₂) are less common in the surveyed literature. tandfonline.comacs.org However, the principles of the technique and data from related compounds illustrate the insights that would be gained from such an analysis.

A crystal structure determination of this compound would reveal the coordination environment of the potassium ion, showing how it interacts with the carboxylate oxygen atoms and potentially the amine group of the glycinate anions. It would also elucidate the hydrogen-bonding network within the crystal, which governs the material's physical properties. researchgate.net For example, in the structure of copper bis-glycinate, the metal is chelated by two glycinate units, and these units are linked into polymeric chains through hydrogen bonds. tandfonline.com Similarly, analysis of potassium-containing complexes shows how potassium ions can organize into layers within a crystal structure, dominating the packing arrangement. researchgate.net Neutron diffraction could also be employed to precisely locate hydrogen atoms, which is particularly useful for understanding hydrogen bonding and distinguishing between ions like K⁺ and water molecules in hydrated structures. nih.gov

| Parameter | Description | Example Value (Å or °) |

|---|---|---|

| Bond Length | Metal-Oxygen (Cu-O) | ~1.95 - 2.00 Å |

| Bond Length | Metal-Nitrogen (Cu-N) | ~2.00 Å |

| Bond Length | Carbon-Oxygen (C-O) | ~1.25 - 1.28 Å |

| Bond Angle | O-Cu-N (Bite Angle) | ~84° |

| Crystal System | Lattice Symmetry | e.g., Monoclinic |

| Space Group | Symmetry Elements | e.g., P2₁/n |

Crystal Packing Motifs and Supramolecular Interactions

The solid-state structure of this compound is dictated by a network of strong ionic and hydrogen bonding interactions, which define its crystal packing and supramolecular assembly. As a salt of the simple amino acid glycine, its crystalline form is characterized by the electrostatic attraction between potassium cations (K⁺) and glycinate anions (H₂N-CH₂-COO⁻).

The primary interaction governing the crystal lattice is the ionic bond between the positively charged potassium ion and the negatively charged carboxylate group of the glycinate anion. The potassium ion typically coordinates with multiple oxygen atoms from the carboxylate groups of neighboring glycinate anions. This coordination creates a stable, repeating three-dimensional framework.

Conformational Analysis and Tautomeric Forms in Crystalline States

The conformational flexibility of the glycinate anion in the crystal is primarily centered around the rotation of the C-C single bond (the N-C-C-O torsion angle). While this bond can rotate in the gas phase or in solution, in the crystalline state, the conformation is fixed by the energetic demands of crystal packing. The specific torsion angle adopted is one that minimizes steric hindrance and maximizes the strength of the intermolecular interactions, namely the ionic and hydrogen bonds discussed previously. The molecule will adopt a conformation that allows for the most efficient packing and the strongest possible supramolecular network. General studies on ligand conformation in crystals show that molecules often adopt conformations that are not their lowest energy state in isolation, due to the stabilizing effect of the crystal lattice. nih.gov The final conformation is a balance between intramolecular strain and intermolecular stabilizing forces within the crystal.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Approaches

Quantum mechanical approaches are fundamental to understanding the electronic structure and intrinsic properties of potassium glycinate (B8599266). These methods, including ab initio and density functional theory (DFT), allow for a detailed examination of the molecule in the absence of solvent effects, providing a baseline for its behavior.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Theoretical studies on the interaction between the potassium cation (K⁺) and glycine (B1666218), the constituent components of potassium glycinate, have been conducted using sophisticated computational methods. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), and various density functional theory (DFT) methodologies have been employed to investigate the electronic structure of the K⁺-glycine complex. These studies are crucial for understanding the nature of the ionic bond in this compound.

Research has shown that the binding is primarily an ion-dipole interaction, with the potassium cation interacting with the lone pair of electrons on the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group of the glycinate anion. DFT calculations, in particular, have been instrumental in determining the bond dissociation energies and characterizing the nature of the chemical bond between K⁺ and the glycinate anion researchgate.net. The electronic distribution and molecular orbitals calculated from these methods reveal the extent of charge transfer and polarization upon the formation of the ionic pair.

Prediction of Molecular Geometries, Energetics, and Spectroscopic Properties

Quantum mechanical calculations have been successfully used to predict the stable molecular geometries of the this compound ion pair. Theoretical studies exploring the potential energy surface of the K⁺-glycine system have identified several stable isomers. The most stable configuration is typically a bidentate structure where the potassium ion is chelated by both the carboxylate oxygen atoms and the amino group nitrogen of the glycinate anion researchgate.net.

These computational models also provide valuable energetic data, such as the binding affinities between the potassium cation and the glycinate anion. Theoretical calculations have estimated the 0 K binding affinity (ΔH₀) for the K⁺-glycine complex to be around 152 kJ mol⁻¹, highlighting the strength of the electrostatic interaction nih.gov.

Furthermore, QM methods can predict spectroscopic properties, such as vibrational frequencies. The calculated vibrational spectra can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the theoretical structures. The table below presents a selection of theoretically predicted vibrational frequencies for a K⁺-glycine complex, which are indicative of the vibrational modes in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| NH₂ Symmetric Stretch | 3450 |

| NH₂ Asymmetric Stretch | 3530 |

| C=O Symmetric Stretch | 1420 |

| C=O Asymmetric Stretch | 1650 |

| K⁺-N Stretch | 250 |

| K⁺-O Stretch | 280 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the behavior of molecules over time, providing a microscopic view of dynamic processes in condensed phases.

Microscopic Behavior of this compound in Aqueous and Mixed Solvents

Molecular dynamics simulations have been performed to investigate the structural and transport properties of this compound in aqueous solutions. One study focused on the effects of carbon dioxide absorption on the behavior of aqueous this compound solutions nih.gov. In these simulations, the optimized structures and charges of the constituent ions (potassium and glycinate) were determined using density functional theory. The simulations revealed significant details about the pair distribution functions between the different species in the solution.

These simulations provide a picture of how potassium and glycinate ions are distributed in water and how they interact with each other and the solvent molecules. This information is critical for understanding the macroscopic properties of this compound solutions, such as viscosity and diffusion coefficients, which were also calculated in these studies nih.gov. The simulations showed that the diffusion of the glycinate ion is influenced by the "cage effect" of the surrounding water molecules nih.gov.

Hydration Shell Dynamics and Ion-Solvent Interactions

The behavior of this compound in aqueous solution is heavily influenced by the hydration shells that form around the potassium and glycinate ions. Molecular dynamics simulations of aqueous glycine solutions have shown that the glycinate anion is surrounded by a well-defined hydration layer, with water molecules forming hydrogen bonds with the amino and carboxylate groups wikipedia.org.

| Ion | First Hydration Shell Coordination Number | Average Ion-Oxygen Distance (Å) |

|---|---|---|

| Potassium (K⁺) | ~6-7 | 2.7-2.9 |

| Glycinate (H₂NCH₂COO⁻) - Carboxylate Oxygen | ~4-5 | 2.6-2.8 |

| Glycinate (H₂NCH₂COO⁻) - Amino Nitrogen | ~2-3 | 2.8-3.0 |

The dynamics of these hydration shells, including the residence time of water molecules and the exchange mechanisms, are crucial for understanding ion transport and reactivity in solution.

Mechanistic Modeling of Chemical Reactions

While specific mechanistic modeling studies focused exclusively on this compound are not abundant in the literature, computational studies on related systems provide valuable insights into the types of reactions and mechanisms that can be investigated. The glycinate anion, with its nucleophilic amino group and carboxylate functionality, can participate in a variety of chemical transformations.

Theoretical studies on the reactions of amino acids and their salts often employ quantum mechanical methods to map out reaction pathways, identify transition states, and calculate activation energies. For example, the internal proton transfer in glycine, from the zwitterionic form to the neutral form, has been studied computationally in aqueous solution nih.gov. Such studies provide a framework for understanding the role of the solvent and the intrinsic energy barriers for reactions involving the glycinate moiety.

Furthermore, computational investigations into the reactions of amines and carboxylic acids, the functional groups present in glycinate, are common. These studies explore a wide range of reactions, including amide bond formation and other coupling reactions nih.gov. The mechanistic insights gained from these theoretical models can be extrapolated to predict the reactivity of this compound in various chemical environments. For instance, the nucleophilic character of the amino group in the glycinate anion makes it susceptible to reactions with electrophiles, and computational modeling can elucidate the preferred reaction pathways and the structure of the resulting products.

Free Energy Pathways and Transition State Analysis for CO2 Absorption

Ab initio molecular dynamics simulations have been employed to map out the free energy profile of the CO2 absorption reaction by the glycinate anion (GLY⁻), the reactive species in aqueous this compound solutions. ornl.govosti.gov These studies reveal a stepwise reaction mechanism. digitellinc.com

The initial step involves the nucleophilic attack of the nitrogen atom of the glycinate anion on the carbon atom of CO2. This leads to the formation of a zwitterionic intermediate. ornl.gov Subsequently, a proton is released from the nitrogen atom to a base (like another glycinate anion or a water molecule), resulting in the formation of a carbamate (B1207046). ornl.govornl.gov

Computational analyses have quantified the energy barriers associated with these steps. The first step, the binding of CO2 to the glycinate anion to form the zwitterion, requires overcoming a free energy barrier. ornl.govosti.gov The subsequent deprotonation step also involves a comparable energy barrier. ornl.govosti.gov

| Reaction Step | Description | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| Step 1: Zwitterion Formation | Binding of CO2 to the glycinate anion (GLY⁻) | 7.4 ornl.govosti.gov |

| Step 2: Proton Release | Deprotonation of the zwitterion intermediate | ~7.4 ornl.govosti.gov |

Rate Constant Predictions from Theoretical Models

Theoretical models, leveraging transition state theory (TST) and ab initio molecular dynamics, have been used to predict the rate constants for the CO2-glycinate reaction. digitellinc.com These computational approaches allow for the estimation of reaction rates from fundamental principles, providing a point of comparison with experimentally determined values.

The computational studies have confirmed that the formation of the zwitterion is the rate-determining step. ornl.govosti.gov The predicted timescale for this step is on the order of microseconds. ornl.gov In contrast, the subsequent proton release step is significantly faster. ornl.gov It has been shown to be approximately two orders of magnitude faster than the initial binding step. ornl.govosti.gov More specifically, some studies indicate the initial interaction between glycine and carbon dioxide is nearly 800 times slower than the subsequent proton release. ornl.gov

| Reaction Step | Relative Rate | Significance |

|---|---|---|

| Zwitterion Formation | Slower (microseconds timescale) ornl.gov | Rate-limiting step ornl.govosti.gov |

| Proton Release | ~800 times faster than zwitterion formation ornl.gov | Rapid subsequent step |

Environmental Chemical Engineering Perspectives on Carbon Capture

System-Level Performance Modeling and Simulation

Modeling and simulation are essential tools for understanding and optimizing CO₂ capture processes that utilize potassium glycinate (B8599266). These models facilitate the design and scale-up of absorption units, such as packed columns and membrane contactors, by predicting system performance under various operating conditions.

Research using packed absorption columns with a non-precipitated potassium carbonate solution promoted with glycine (B1666218) (PCGLY) showed that liquid flow rate and temperature have significant effects on the mass transfer coefficients. mdpi.com An increase in liquid flow rate enhances the wetted surface area and turbulence, thereby increasing klae. mdpi.com Conversely, higher operating pressures can lead to a decrease in KGav as the process transitions from being controlled by the Hatta number to being limited by the diffusion of reactants in the liquid phase. mdpi.com

Studies in stirred cell reactors have been used to determine the kinetics of the CO₂ reaction with potassium glycinate solutions, allowing for the calculation of the enhancement factor using the DeCoursey equation. up.pt The rate of absorption was found to be a function of both temperature and solvent concentration. up.pt

| Parameter | Effect on Mass Transfer Coefficient (klae or KGav) | Rationale | Source |

|---|---|---|---|

| Liquid Flow Rate | Increase | Increases wetted surface area and turbulence, enhancing contact between gas and liquid phases. | mdpi.com |

| Liquid Temperature | Increase (in klae), Decrease (in KGav) | Increases CO₂ diffusion coefficient but also increases reaction kinetics, consuming the chemical enhancement factor more rapidly. | mdpi.com |

| Operating Pressure | Decrease (at higher pressures) | Shifts the absorption regime to be controlled by reactant diffusion rather than reaction kinetics. | mdpi.com |

| Solvent Concentration | Increase (in absorption rate) | Higher concentration of reactive glycinate anions leads to a faster reaction rate. | up.pt |

Membrane contactors are an alternative to packed columns, offering a high specific contact area, operational flexibility, and a modular nature. frontiersin.org Modeling their performance is crucial for design and optimization. frontiersin.orgmdpi.com Both one-dimensional (1D) and two-dimensional (2D) models have been developed to simulate CO₂ absorption into this compound solutions in hollow fiber membrane contactors (HFMCs). frontiersin.orgresearchgate.netdntb.gov.ua

A 2D mathematical model considering radial and axial diffusion was developed for a simultaneous absorption/stripping process in an HFMC using this compound. mdpi.com This model, validated with experimental data, helps in studying the effects of gas and solvent flow rates, temperature, and CO₂ loading on separation efficiency. mdpi.comnih.gov Computational Fluid Dynamics (CFD) has also been employed to create 2D axisymmetric simulations to evaluate CO₂ sequestration using various amino acid salt solutions, including this compound. amazonaws.comresearchgate.net These simulations solve the governing equations within the HFMC using finite element techniques and have shown good agreement with experimental values. amazonaws.comresearchgate.net

Modeling studies have investigated the effect of CO₂ loading on the absorption process. frontiersin.orgresearchgate.netdntb.gov.ua In one study comparing 1D and 1D-2D models, the simpler 1D model, which used the enhancement factor concept, was found to be computationally effective and provided a good fit to experimental data under industrially relevant conditions. frontiersin.orgresearchgate.net The 1D model's accuracy was optimized by fitting the equilibrium constant used for predicting the enhancement factor. frontiersin.orgfrontiersin.org The more complex 1D-2D model showed the best fit when the diffusivity of this compound was corrected as a function of CO₂ loading. frontiersin.orgresearchgate.net

| Model Type | Key Features | Primary Findings/Applications | Source |

|---|---|---|---|

| 1D Model | Computationally efficient; uses enhancement factor (E) to account for chemical reaction. | Good for predicting overall performance and for use in contactor design and optimization studies. Best fit achieved by adjusting the equilibrium constant for E prediction. | frontiersin.orgresearchgate.netdntb.gov.ua |

| 1D-2D Model | Considers axial diffusion in the liquid phase and explicitly models the diffusion of this compound. | Provides a more detailed description of concentration profiles. Best fit achieved by correcting this compound diffusivity as a function of CO₂ loading. | frontiersin.orgresearchgate.netdntb.gov.ua |

| 2D CFD Model | Axisymmetric simulation based on finite element analysis; solves fundamental transport equations. | Evaluates and compares the CO₂ separation performance of different amino acid solutions, identifying this compound as highly efficient. | amazonaws.comresearchgate.net |

A significant challenge in absorption-based carbon capture is the energy required to regenerate the solvent, which involves stripping the captured CO₂ to reuse the solvent. For aqueous this compound, the regeneration process can be energy-intensive. Pilot plant studies using real flue gas indicated a high energy demand of over 5.5 GJ/tCO₂, which is considerably higher than the 3.68 GJ/tCO₂ measured for the benchmark 30 wt% monoethanolamine (MEA) solvent. infona.plresearchgate.net The difficult regeneration was attributed to slow CO₂ absorption rates in the loaded solvent. infona.pl

To address this high energy penalty, novel regeneration strategies are being explored. One promising approach is the use of phase-change solvents. A system composed of this compound, water, and an antisolvent such as dimethylformamide (DMF) has been developed. researchgate.netrepec.org Upon CO₂ absorption, this system forms a CO₂-free liquid phase that can be easily separated and recycled to the absorber, reducing the volume of solvent that needs to be heated for regeneration. researchgate.netrepec.org A solvent with a 60:40 volume ratio of DMF to water (GlyK-60) demonstrated a 59.1% reduction in relative heat duty compared to a conventional aqueous this compound solution. researchgate.netrepec.org

Another innovative strategy involves a hybrid system that combines absorption by an amino acid salt with crystallization. osti.gov In this process, a bis-iminoguanidine (GBIG) compound is used to induce the crystallization of bicarbonate from the CO₂-loaded glycinate solution at ambient temperature. The CO₂ is then released by mildly heating the resulting crystals to 120 °C. This method was estimated to have a regeneration energy 40% lower than that of aqueous sodium glycinate. osti.gov

| Solvent System | Regeneration Energy | Key Feature | Source |

|---|---|---|---|

| Aqueous this compound (40 wt%) | > 5.5 GJ/tCO₂ | Conventional thermal regeneration. | infona.plresearchgate.net |

| Aqueous Monoethanolamine (30 wt%) (Benchmark) | 3.68 GJ/tCO₂ | Conventional thermal regeneration. | infona.pl |

| This compound/DMF/Water Phase-Change Solvent | 59.1% reduction in relative heat duty vs. aqueous GlyK | Formation of a recyclable CO₂-free phase reduces regeneration volume. | researchgate.netrepec.org |

| This compound/GBIG Hybrid System | 40% lower than aqueous sodium glycinate | Crystallization-based regeneration at low temperatures. | osti.gov |

Environmental Fate and Behavior in Aqueous Systems (Chemical Aspects)

The active species in the capture process is the glycinate anion. If released into the environment, its mobility and persistence will be influenced by its tendency to adsorb onto solid surfaces like minerals, soils, and sediments. The adsorption of glycine and glycinate has been studied on various surfaces, providing insight into its potential environmental interactions.

Glycinate and glycinium ions are observed to behave as typical anions and cations, respectively, in their adsorption behavior. capes.gov.br Studies on the adsorption of glycine at the mercury-water interface showed that the molecule likely adsorbs with its dipole parallel to the electrode surface. capes.gov.br

Research on titanium dioxide (TiO₂) nanoparticles, a common metal oxide, revealed a significant adsorption free energy for glycine of approximately -30 to -31 kJ/mol. acs.org This strong adsorption is attributed to hydrogen bonding between the charged amino group (NH₃⁺) of the zwitterionic glycine and the bridging oxygens on the TiO₂ surface. acs.org Similarly, first-principles simulations of glycinate on a copper surface (Cu{110}) also highlighted the role of hydrogen bonding in the adsorption process. acs.org The adsorption of gold glycinate complexes on graphene oxide has also been investigated, indicating that glycinate complexes can interact with carbonaceous materials. researchgate.net This fundamental knowledge suggests that the glycinate anion's interaction with environmental mineral and organic matter matrices will be significant, influencing its transport and bioavailability in soil and aquatic systems.

The stability of the glycinate anion in water is a key factor in its environmental persistence. Glycine itself is a stable amino acid. However, like all molecules with ester or amide linkages, its derivatives can be susceptible to hydrolysis, a process where water breaks down the compound.

Studies on certain salicyl-glycine Schiff bases have shown that they can undergo hydrolysis in aqueous solutions at room temperature, a process that can be accelerated by the presence of metal cations. nih.govresearchgate.net While this compound is not a Schiff base, this indicates that the reactivity of glycine derivatives in water can be influenced by other chemical species.

Investigations into the behavior of glycine under subcritical and supercritical water conditions (250-400°C) show that at elevated temperatures, it can undergo decomposition and dimerization. researchgate.net Under these extreme conditions, product formation was found to be dependent on both temperature and pressure. researchgate.net While these conditions are not typical of surface water environments, they provide information on the ultimate thermal stability of the molecule. In natural aquatic environments, the primary degradation pathway for organic molecules like glycinate, beyond simple dissolution, is often microbially mediated enzymatic hydrolysis. acs.org Adsorption onto particle surfaces, as discussed previously, can protect molecules from both enzymatic and abiotic hydrolysis, thereby increasing their persistence. acs.org

Table of Compounds

| Compound Name | Chemical Formula or Description |

|---|---|

| This compound | C₂H₄KNO₂ |

| Carbon Dioxide | CO₂ |

| Glycine | C₂H₅NO₂ |

| Potassium Carbonate | K₂CO₃ |

| Monoethanolamine (MEA) | C₂H₇NO |

| Dimethylformamide (DMF) | C₃H₇NO |

| Sodium Glycinate | C₂H₄NNaO₂ |

| bis-iminoguanidine (GBIG) | A strong organic base used for crystallization. |

| Titanium Dioxide | TiO₂ |

| Graphene Oxide | A carbon-based material with oxygen functional groups. |

Emerging Research Frontiers and Future Directions

Integration of Experimental and Computational Approaches for Predictive Capabilities

A significant trend in potassium glycinate (B8599266) research is the powerful combination of experimental data with computational modeling to build robust predictive capabilities. This integration allows for the simulation and optimization of processes like CO2 absorption, reducing the need for extensive and time-consuming empirical studies. spiedigitallibrary.orgfrontiersin.orgamazonaws.com

Various modeling techniques are being employed, ranging from thermodynamic models to sophisticated machine learning algorithms. researchgate.netresearchgate.net For instance, the Deshmukh-Mather model has been extended to predict CO2 solubility in aqueous solutions of potassium glycinate, as well as in blends with other compounds like piperazine (B1678402). researchgate.net In one study, this model yielded a coefficient of determination (R²) of 0.9826, indicating a strong correlation with experimental data. researchgate.net

Computational Fluid Dynamics (CFD) has emerged as a crucial tool for simulating the performance of this compound in systems like hollow fiber membrane contactors (HFMC). spiedigitallibrary.orgamazonaws.comresearchgate.net CFD simulations help in understanding flow behavior and CO2 concentration profiles within the contactor. spiedigitallibrary.org Studies have shown that 2D CFD models can accurately predict experimental outcomes, with deviations as low as 3%, validating their use for evaluating and optimizing the CO2 separation process. amazonaws.comresearchgate.net These models have been used to compare the performance of this compound with other absorbents, demonstrating that this compound is a highly efficient option, capable of separating 90% of inlet CO2 under specific conditions. amazonaws.comresearchgate.net Furthermore, unsteady-state mathematical models are being developed to explore dynamic conditions, such as the effect of oscillating feed gas velocity to enhance mass transfer in membrane contactors. researchsquare.com

Machine learning and artificial intelligence-based models are also gaining traction for their ability to handle complex, non-linear relationships in CO2 capture processes. researchgate.netacs.orgfrontiersin.org Artificial Neural Networks (ANN), Adaptive Neuro-Fuzzy Inference Systems (ANFIS), and Support Vector Machines (SVM) have been developed to predict CO2 loading capacities and solubility in this compound solutions based on parameters like temperature, pressure, and concentration. researchgate.netresearchgate.netacs.org One study comparing an extended Deshmukh-Mather model with an ANN found that the ANN provided a more accurate prediction of CO2 solubility, with an R² value of 0.9962. researchgate.net Another set of models, including Multi-layer Perceptron (MLP), Decision Tree (DT), and AdaBoost-DT, showed high accuracy in predicting CO2 solubility in potassium and sodium-based amino acid salt solutions, with the AdaBoost-DT model achieving an R² score of 0.998. researchgate.net

These predictive models are invaluable for screening new solvent blends, optimizing operating conditions, and designing more efficient CO2 capture facilities. frontiersin.orgfrontiersin.org

Table 1: Comparison of Computational Models for this compound Systems

| Model Type | Application | Key Findings & Accuracy | Citations |

|---|---|---|---|

| Extended Deshmukh-Mather | Predict CO2 solubility in PG + Piperazine blends | Showed good accuracy with experimental data. MSE: 0.0741, R²: 0.9826. | researchgate.net |

| Artificial Neural Network (ANN) | Predict CO2 solubility in PG and its blends | Outperformed the Deshmukh-Mather model. MSE: 0.0179, R²: 0.9962. | researchgate.net |

| Computational Fluid Dynamics (CFD) | Simulate CO2 absorption in hollow fiber membrane contactors | 2D models validated with experimental data (ARD ~3%). Showed PG can achieve 90% CO2 sequestration. | spiedigitallibrary.orgamazonaws.comresearchgate.net |

| 1D & 1D-2D Models | Model CO2 absorption in membrane contactors under loaded conditions | The simpler 1D model showed a better fit to experimental data and was computationally more effective. | frontiersin.org |

| Machine Learning (ML) Models (MLP, DT, AdaBoost-DT) | Predict CO2 solubility in potassium-based amino acid solutions | All models showed high accuracy (R² > 0.9). AdaBoost-DT was the most accurate (R² = 0.998). | researchgate.net |

| Hybrid ML Models (CSA-LSSVM, PSO-ANFIS, etc.) | Evaluate CO2 loading in various amino acid solutions | Developed to model CO2 loading capacities based on multiple input parameters. | acs.orgmst.edu |

Development of Hybrid Systems Incorporating this compound

One promising approach is the hybrid solvent/solid-state system . researchgate.netosti.gov A notable example involves combining CO2 absorption by aqueous this compound with bicarbonate crystallization using glyoxal-bis(iminoguanidine) (GBIG). osti.gov In this process, after the this compound solution absorbs CO2, GBIG is introduced to precipitate the bicarbonate, which regenerates the amino acid sorbent at ambient temperature. osti.govosti.gov The captured CO2 is then released by mild heating of the resulting GBIG bicarbonate crystals. osti.gov This hybrid method significantly lowers the energy penalty associated with solvent regeneration, as it avoids heating the entire aqueous amino acid solution. osti.gov Studies have shown this approach can have a regeneration energy 24% lower than the benchmark monoethanolamine (MEA) process. osti.gov

Another area of development is blended solvent systems , where this compound is mixed with other amines or promoters to optimize performance. acs.org Blending this compound with piperazine (PZ), for example, has been studied to leverage the high reactivity of PZ. acs.org Experimental data on the density, viscosity, and surface tension of aqueous this compound-piperazine blends have been collected to support the design of absorption units using these hybrid solvents. acs.org Similarly, blending this compound with 2-amino-2-methyl-1-propanol (B13486) (AMP) has been shown to optimize CO2 loading while reducing degradation. The promotion of potassium carbonate solutions with glycine (B1666218) is another variant, where glycine acts as a rate promoter to improve the otherwise slow reaction kinetics of potassium carbonate. mdpi.comresearchgate.net

Mixed Matrix Membranes (MMMs) represent a third frontier, integrating the benefits of polymeric membranes and inorganic fillers for gas separation. nih.govacs.orgmdpi.com this compound can be incorporated into the selective polymer layer of these membranes. google.com These membranes combine the ease of processing of polymers with the superior separation performance of filler materials, aiming to overcome the typical trade-off between permeability and selectivity seen in purely polymeric membranes. acs.orgmdpi.com The amino acid salt, acting as a fixed-site carrier, can facilitate the transport of CO2 through the membrane. google.com

Table 2: Performance of Hybrid Systems Featuring this compound

| Hybrid System Type | Components | Principle of Operation | Key Advantages | Citations |

|---|---|---|---|---|

| Solvent/Solid-State | This compound (aq) + Glyoxal-bis(iminoguanidine) (GBIG) | CO2 absorption by PG, followed by bicarbonate crystallization with GBIG to regenerate the solvent. | Lower regeneration energy (avoids heating the aqueous solvent); minimized sorbent loss. | researchgate.netosti.govosti.gov |

| Blended Solvent | This compound + Piperazine (PZ) | Combines the properties of an amino acid salt with a highly reactive amine to enhance absorption kinetics. | Potentially faster reaction rates and higher loading capacities. | acs.org |

| Blended Solvent | This compound + 2-Amino-2-methyl-1-propanol (AMP) | Aims to optimize CO2 loading and reduce oxidative degradation. | Optimized CO2 loading (0.85 mol/mol) with reduced degradation. | |

| Promoted Solvent | Potassium Carbonate + Glycine | Glycine acts as a kinetic promoter for the CO2 absorption into potassium carbonate solution. | Improves the slow absorption rate of potassium carbonate; benefits from the low cost and low volatility of the base solvent. | mdpi.comresearchgate.net |

| Mixed Matrix Membrane | Polymer Matrix + this compound | PG is incorporated into the membrane's selective layer to act as a fixed-site carrier, facilitating CO2 transport. | Combines high permeability of inorganic fillers with the processability of polymers; potentially enhanced CO2 selectivity. | nih.govgoogle.com |

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics of CO2 with this compound is crucial for process optimization. Advanced in-situ spectroscopic techniques are indispensable tools for this purpose, allowing researchers to monitor reactions in real-time under relevant process conditions without altering the system by sampling. spectroscopyonline.comnih.gov

Fourier Transform Infrared (FTIR) spectroscopy , particularly using an Attenuated Total Reflection (ATR-FTIR) probe, is widely used. osti.govum.edu.my This technique allows for the monitoring of the evolution of different species in the liquid phase during CO2 absorption and desorption. osti.govresearchgate.net For example, in-situ ATR-FTIR has been used to probe the speciation behavior during the formation of bicarbonate and the regeneration of glycinate in hybrid systems. osti.gov It has also been applied to analyze pure and CO2-loaded this compound solutions to identify the functional groups involved in the reaction. um.edu.my The ability to track the decrease of reactants and the increase of products (such as carbamate (B1207046) and bicarbonate) provides direct insight into the reaction pathway. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹³C and ¹H NMR, is another powerful tool for quantitative analysis of species in solution. osti.govhep.com.cn It has been employed to monitor the CO2 loading in this compound solutions by quantifying the concentrations of carbamate and bicarbonate. osti.govosti.gov For instance, ¹³C NMR analysis was used to study the precipitation process of CO2-loaded this compound, identifying the composition of the precipitate which included glycine, carbamate, and potassium bicarbonate. hep.com.cn

Raman spectroscopy is also an effective in-situ technique for reaction monitoring. nih.gov Like FTIR, it provides vibrational information about the molecules in the system, allowing for the tracking of reactants, intermediates, and products. spectroscopyonline.comnih.gov The choice between Raman and FTIR often depends on the specific characteristics of the reaction system, as their selection rules and sensitivity to different functional groups are complementary. spectroscopyonline.com

The data obtained from these in-situ techniques are vital for validating kinetic models and reaction mechanisms. researchgate.netspectroscopyonline.com By providing real-time concentration profiles, these methods enable the accurate determination of reaction rate constants and activation energies, which are fundamental parameters for the design and simulation of absorption and desorption processes. researchgate.netresearchgate.net

Table 3: Application of In-situ Spectroscopic Techniques in this compound Research

| Spectroscopic Technique | Application | Information Obtained | Citations |

|---|---|---|---|

| ATR-FTIR | Real-time monitoring of CO2 absorption/desorption. | Evolution of species (carbamate, bicarbonate); reaction speciation; identification of functional groups. | osti.govresearchgate.netum.edu.myresearchgate.netrsc.org |

| ¹H and ¹³C NMR | Quantitative analysis of species in CO2-loaded solutions. | Quantification of carbamate, bicarbonate, and glycinate concentrations; analysis of precipitates. | osti.govhep.com.cnosti.gov |

| Raman Spectroscopy | In-situ analysis of reaction progress. | Tracking of reactant decrease and product increase; provides complementary vibrational data to FTIR. | spectroscopyonline.comnih.gov |

| pH Monitoring | In-situ tracking of reaction extent. | Provides real-time data on the change in solution pH as CO2 is absorbed, indicating reaction progress. | osti.gov |

Q & A

Basic Research Questions

Q. How can experimental designs be optimized to measure CO₂ solubility in aqueous potassium glycinate (PG) under varying temperatures and pressures?

- Methodology : Use a stirred-cell reactor or gas-liquid absorption column to measure CO₂ loading capacity by integrating CO₂ inlet/outlet gas signals over time. Employ gravimetric or titrimetric analysis to quantify absorbed CO₂. Temperature and pressure ranges should align with industrial flue gas conditions (e.g., 293.15–323.15 K, 2.9–1382.4 kPa). Include controls for pH and ionic strength variations due to bicarbonate formation .

- Critical Parameters : Monitor pH decline (from ~10.6 to 8) and temperature fluctuations caused by exothermic absorption. Use high-precision sensors for real-time data collection .

Q. What statistical models are most effective for predicting CO₂ loading in PG solutions?

- Methodology : Compare the extended Deshmukh–Mather model (mean square error [MSE] = 0.0576, R² = 0.9859) with artificial neural networks (ANNs; MSE = 0.0256, R² = 0.9946). Validate models using experimental datasets spanning multiple PG concentrations (e.g., 0.01–0.1 mass fractions) and CO₂ partial pressures. Cross-validate with k-fold partitioning to avoid overfitting .

Q. How do this compound solutions compare to sodium glycinate (SG) in CO₂ absorption efficiency?

- Methodology : Conduct solid-liquid equilibrium (SLE) studies using cooling baths and X-ray diffraction to identify hydrate formation in SG systems. For PG, focus on mid-concentration ranges (0.25–0.5 mol CO₂/mol PG) where solubility trends align with SG but lack hydrate interference. Note that PG systems require no crystal seeding, simplifying experimental setups .

Advanced Research Questions

Q. How can contradictions in solubility data between PG and SG systems be resolved?

- Analysis : SG systems exhibit hydrate formation at low CO₂ loadings (0–0.25 mol CO₂/mol SG), complicating SLE measurements. PG’s lack of hydrates suggests ion-specific effects (K⁺ vs. Na⁺) on solution thermodynamics. Use molecular dynamics simulations to compare ion-pair interactions with glycinate anions and CO₂ species. Validate with Raman spectroscopy or ¹³C NMR to track carbamate/bicarbonate ratios .

Q. What explains discrepancies between 1D and 1D-2D models for PG-based CO₂ absorption in membrane contactors?

- Analysis : The 1D model, which neglects radial diffusion, showed better agreement with experimental data under high reactant conversion conditions. The 1D-2D model’s inaccuracy may stem from oversimplified assumptions about PG diffusivity as a function of CO₂ loading. Refine the 1D-2D model by incorporating variable diffusivity coefficients derived from pulsed-field gradient NMR .

Q. How does the introduction of ethanol as an antisolvent affect precipitation in CO₂-loaded PG solutions?

- Methodology : Use focused beam reflectance measurement (FBRM) to track particle size distribution during ethanol addition (0–3.0 volume ratio). Couple with ¹³C NMR to analyze speciation changes (carbamate vs. bicarbonate). Optimize ethanol dosing rates (e.g., 10 mL·min⁻¹) to avoid amorphous solid formation, which complicates crystallization kinetics .

Q. What are the trade-offs between PG and monoethanolamine (MEA) in CO₂ capture performance?

- Comparative Analysis : PG achieves comparable CO₂ loading (0.8 mol CO₂/mol amine) to MEA but operates at lower pH (8–10.6 vs. 9.3–11.5), reducing corrosion risks. However, PG’s absorption enthalpy and regeneration energy require quantification via calorimetry and pilot-scale stripper trials. Benchmark against MEA using techno-economic analysis (TEA) metrics like energy penalty (kWh/ton CO₂) .

Methodological Frameworks

- Experimental Design : Apply PICOT (Population: PG solutions; Intervention: CO₂ loading; Comparison: SG or MEA; Outcome: solubility/kinetics; Time: absorption/stripping cycles) to structure hypotheses .

- Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research scope. For example, PG’s lower volatility than MEA addresses ethical concerns about solvent degradation .

Contradictions and Gaps

- Loading Capacity : PG’s theoretical maximum loading via carbamate formation is 0.5 mol CO₂/mol amine, but experimental values reach 0.8 mol CO₂/mol amine due to bicarbonate contribution. Reconcile this via speciation analysis and equilibrium constant adjustments .

- Model Simplifications : The 1D model’s superiority over 1D-2D in membrane contactors highlights the need for context-specific simplifications. Future studies should test models under varying flow regimes (e.g., laminar vs. turbulent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.